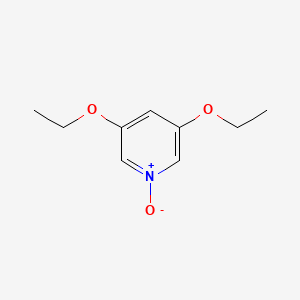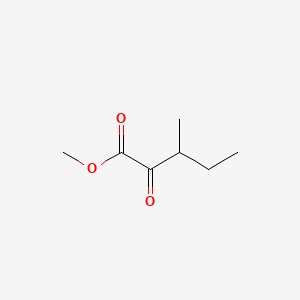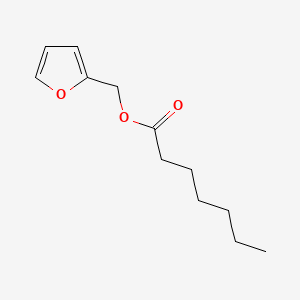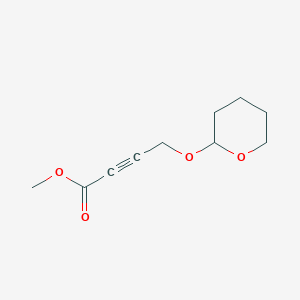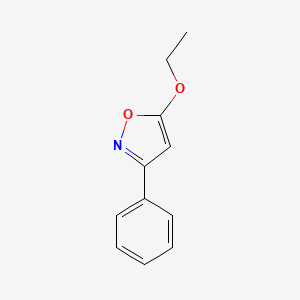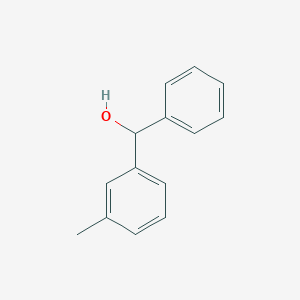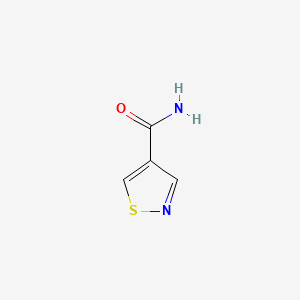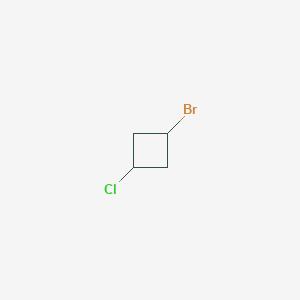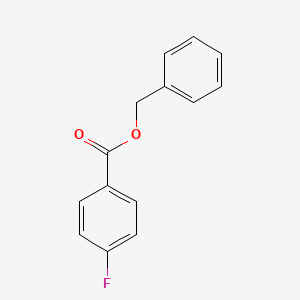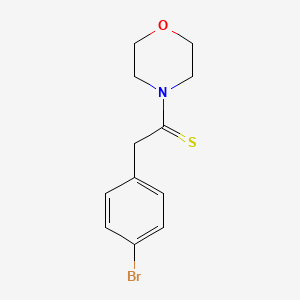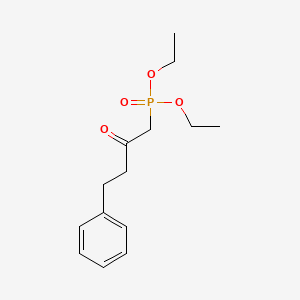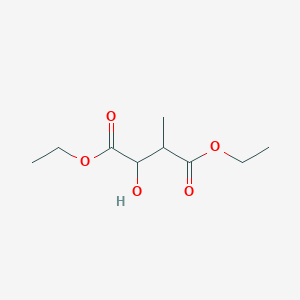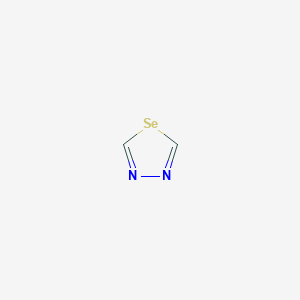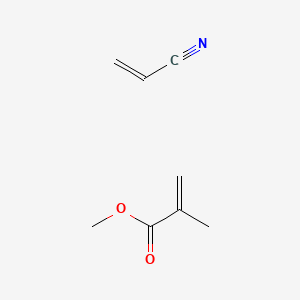
Methyl 2-methylprop-2-enoate;prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylprop-2-enoate;prop-2-enenitrile is a synthetic polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, 2-methyl-, methyl ester (commonly known as methyl methacrylate) and 2-propenenitrile (commonly known as acrylonitrile). The resulting polymer exhibits unique properties such as high strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylprop-2-enoate;prop-2-enenitrile typically involves free radical polymerization. This process can be initiated using various initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius . The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiators and other additives. The reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms such as pellets, sheets, or fibers, depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methylprop-2-enoate;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and thermal stability.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-methylprop-2-enoate;prop-2-enenitrile has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biomaterials for medical applications such as drug delivery systems and tissue engineering.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the manufacturing of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
Mecanismo De Acción
The mechanism by which Methyl 2-methylprop-2-enoate;prop-2-enenitrile exerts its effects is primarily through its interaction with other molecules and materials. The polymer’s molecular structure allows it to form strong intermolecular bonds, contributing to its high strength and chemical resistance. Additionally, the presence of nitrile groups in the polymer chain enhances its thermal stability and resistance to solvents.
Comparación Con Compuestos Similares
Similar Compounds
Polymethyl methacrylate: A homopolymer of methyl methacrylate, known for its transparency and impact resistance.
Polyacrylonitrile: A homopolymer of acrylonitrile, used in the production of carbon fibers and as a precursor for other polymers.
Styrene-acrylonitrile copolymer: A copolymer of styrene and acrylonitrile, known for its toughness and chemical resistance.
Uniqueness
Methyl 2-methylprop-2-enoate;prop-2-enenitrile is unique due to its combination of properties from both methyl methacrylate and acrylonitrile. This polymer exhibits a balance of strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications that require these combined properties.
Propiedades
Número CAS |
30396-85-1 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C3H3N/c1-4(2)5(6)7-3;1-2-3-4/h1H2,2-3H3;2H,1H2 |
Clave InChI |
SMUVTFSHWISULV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC#N |
SMILES canónico |
CC(=C)C(=O)OC.C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


